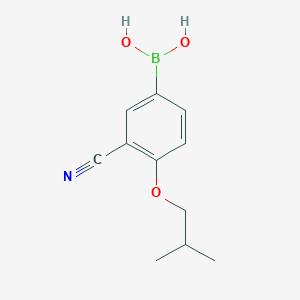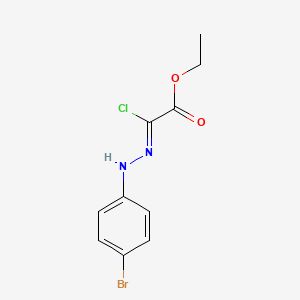![molecular formula C15H12ClN3O2S B2536672 2-(4-chlorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide CAS No. 955260-34-1](/img/structure/B2536672.png)
2-(4-chlorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide is a compound belonging to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it a promising scaffold for the design of new medicines .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit egfr tyrosine kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
Similar compounds have been shown to inhibit egfr tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes catalyze the transfer of a phosphate group from ATP to a protein in a cell. It functions as an “on” or “off” switch in many cellular functions .
Biochemical Pathways
Inhibition of egfr tyrosine kinase can affect several downstream pathways, including the pi3k/akt pathway, which is involved in cell survival and proliferation, and the ras/raf/mapk pathway, which is involved in cell cycle progression .
Result of Action
Similar compounds have demonstrated antitumor, antibacterial, and anti-inflammatory activities . These effects could be due to the inhibition of EGFR tyrosine kinase and the subsequent disruption of cell proliferation and survival pathways .
Biochemical Analysis
Biochemical Properties
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Cellular Effects
Thiazolopyrimidines have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities . These compounds could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazolopyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazolopyrimidines can potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Such compounds could potentially interact with various transporters or binding proteins, and may have effects on their localization or accumulation .
Subcellular Localization
Such compounds could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide can be achieved through various synthetic routes. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach is the three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol under ultrasonic activation . Industrial production methods often utilize green chemistry principles, such as the use of vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst .
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and terminal alkynes . The major products formed from these reactions are typically 2-substituted thiazolo[3,2-a]pyrimidine derivatives . For example, the reaction with ethyl acetoacetate and 1,3-thiazol-2-amine leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .
Scientific Research Applications
2-(4-chlorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has shown potential as an anticancer, antibacterial, and anti-inflammatory agent . The compound’s ability to bind effectively to biological targets makes it a valuable tool in drug design and development . Additionally, its structural similarity to purine allows for the design of compounds capable of binding to multiple receptors, enhancing its therapeutic potential .
Comparison with Similar Compounds
2-(4-chlorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide can be compared with other similar compounds, such as 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities . The unique combination of the 4-chlorophenyl and 7-methyl-5-oxo groups in this compound enhances its binding affinity and selectivity for specific biological targets . Other similar compounds include 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-ylmethanone .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-13(14(21)19-6-7-22-15(19)17-9)18-12(20)8-10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMPZXSUJGSQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)

![2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2536594.png)

![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)


![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)


![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)



